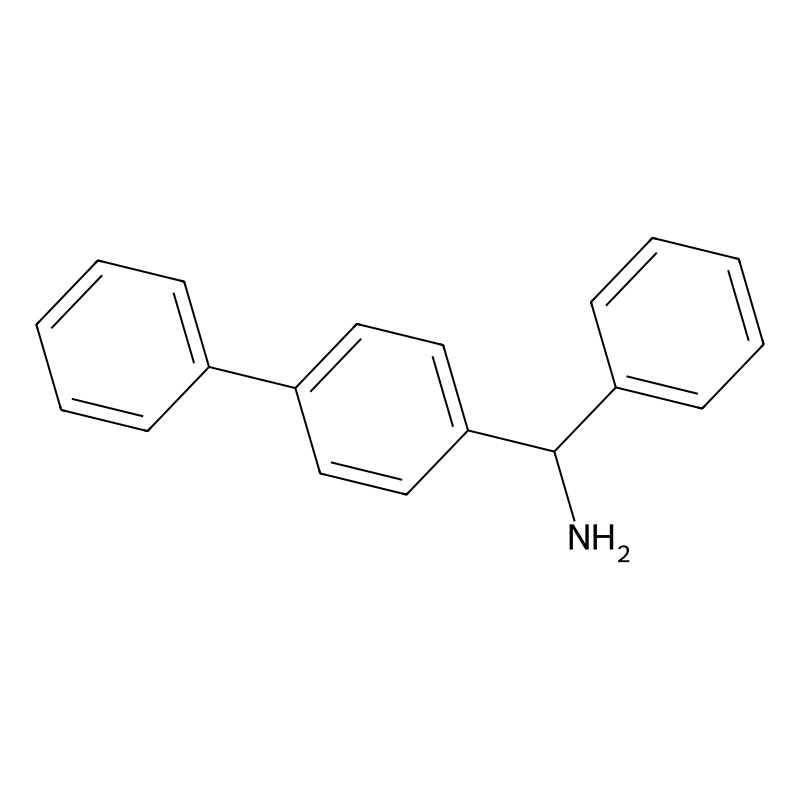

alpha-(4-Biphenylyl)benzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Benzylamine is used in the production of synthetic textiles . The specific methods and outcomes can vary depending on the type of textile and the desired properties.

- Benzylamine is used in the formulation of paints . It can act as a solvent or a hardening agent, affecting the texture, drying time, and finish of the paint.

- Benzylamine acts as a corrosion inhibitor . It can be added to solutions to prevent the corrosion of metal surfaces.

- Benzylamine is used as an intermediate in the production of various pharmaceutical active substances . It can be used in the synthesis of a wide range of drugs, with the specific methods and outcomes depending on the drug being produced.

- Benzylamine is used in the production of compounds for plant and material protection . It can be used to create pesticides, fungicides, and other protective agents.

- Benzylamine is used in the manufacture of explosives . It can act as a stabilizer or a sensitizer, affecting the stability and sensitivity of the explosive.

Synthetic Textiles

Paints

Corrosion Inhibitor

Pharmaceuticals

Plant and Material Protection

Explosives

Alpha-(4-Biphenylyl)benzylamine is an organic compound characterized by the molecular formula C19H17N. It features a biphenyl group attached to a benzylamine structure, which contributes to its unique chemical properties. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, owing to its structural complexity and reactivity.

There is no documented research on the mechanism of action of alpha-(4-Biphenylyl)benzylamine. Without knowledge of its biological activity, it is impossible to speculate on its potential mechanisms.

Information on the safety hazards of alpha-(4-Biphenylyl)benzylamine is limited. As a general precaution for aromatic amines, it is advisable to handle it with gloves and in a well-ventilated area. Potential hazards may include:

- Skin and eye irritation: Due to the amine functionality.

- Respiratory irritation: Inhalation may cause irritation.

- Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

- Reduction: Reduction can be achieved with lithium aluminum hydride or sodium borohydride, producing amines or alcohols.

- Substitution: Nucleophilic substitution reactions can occur where the amine group is replaced by other nucleophiles under suitable conditions.

The biological activity of alpha-(4-Biphenylyl)benzylamine is not fully elucidated but is believed to involve interactions with multiple biological targets. Its structure suggests potential effects on cellular signaling pathways and metabolic processes. Studies indicate that biphenyl derivatives may exhibit anti-inflammatory and anticancer properties, making this compound a candidate for further pharmacological exploration .

Several methods have been developed for synthesizing alpha-(4-Biphenylyl)benzylamine:

- N-Alkylation: A highly active manganese(I) pincer catalyst can facilitate the N-alkylation of amines with alcohols, leading to the formation of benzylamines.

- Direct Synthesis: This involves the direct reaction of alkylarenes with diarylimines to yield α-substituted primary benzylamines.

- Enzymatic Methods: A multi-enzyme cascade process has been reported for the biosynthesis of benzylamine derivatives, showcasing a biocatalytic approach to synthesis .

Alpha-(4-Biphenylyl)benzylamine finds potential applications in various fields:

- Medicinal Chemistry: Due to its structural characteristics, it may serve as a lead compound in developing new pharmaceuticals targeting inflammatory and cancer pathways.

- Organic Synthesis: Its ability to participate in diverse

Several compounds share structural similarities with alpha-(4-Biphenylyl)benzylamine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Alpha-Methylbenzylamine | Contains a methyl group at the alpha position | Often used in studies of CNS disorders |

| 4-Biphenylylbenzylamine | Lacks the nitrogen atom in the benzylamine structure | Exhibits different reactivity patterns |

| 4-Aminobiphenyl | Contains an amine group directly attached to biphenyl | Known for its carcinogenic properties |

Alpha-(4-Biphenylyl)benzylamine is unique due to its specific biphenyl substitution pattern and its potential biological activity, distinguishing it from other similar compounds which may not exhibit the same reactivity or biological effects .

Palladium-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination in Biphenylamine Synthesis

The Buchwald-Hartwig amination has emerged as a cornerstone for constructing the C–N bond in alpha-(4-biphenylyl)benzylamine. This reaction typically employs a palladium catalyst, a bulky phosphine ligand, and a strong base to couple aryl halides with amines. For instance, Pd(OAc)₂ precatalysts combined with tricyclohexylphosphine (P(t-Bu)₃) ligands enable the coupling of 4-bromobiphenyl with benzylamine derivatives under inert conditions. The mechanism involves three critical steps: (1) oxidative addition of the aryl halide to Pd(0), (2) ligand exchange to form a Pd–amide intermediate, and (3) reductive elimination to yield the desired amine.

Recent studies highlight the role of LiHMDS (lithium hexamethyldisilazide) as a non-nucleophilic base in THF, which minimizes side reactions such as β-hydride elimination. For example, coupling 4-iodobiphenyl with N-methylbenzylamine using Pd(OAc)₂/P(t-Bu)₃ in THF at 80°C achieved 89% yield within 12 hours. Comparative trials with NaOtBu or Cs₂CO₃ revealed slower kinetics due to incomplete deprotonation of the amine substrate.

Table 1: Optimization of Buchwald-Hartwig Amination Parameters

| Aryl Halide | Amine | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodobiphenyl | N-Methylbenzylamine | P(t-Bu)₃ | LiHMDS | THF | 89 |

| 4-Bromobiphenyl | Benzylamine | BINAP | NaOtBu | Toluene | 72 |

| 4-Chlorobiphenyl | Cyclohexylamine | XPhos | Cs₂CO₃ | Dioxane | 65 |

Suzuki-Miyaura Coupling for Biphenyl Precursor Assembly

The Suzuki-Miyaura reaction is pivotal for constructing the biphenyl backbone prior to functionalization. This cross-coupling pairs aryl halides with boronic acids using Pd catalysts, often in the presence of phosphate ligands. For example, 4-bromophenylboronic acid and bromobenzene react under Pd(PPh₃)₄ catalysis to form 4-biphenylyl intermediates, which are subsequently aminated. Key advantages include tolerance for diverse functional groups and mild reaction conditions.

In a representative protocol, Pd₂(dba)₃ with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) catalyzes the coupling of 4-chlorophenylboronic acid with bromobenzene in toluene/water (3:1) at 90°C, achieving 92% yield. The use of microwave-assisted flow microreactors has further enhanced reaction efficiency, reducing coupling times from hours to minutes.

Ligand Design for Catalytic System Optimization

Ligand architecture critically influences the activity and selectivity of Pd catalysts. Bulky, electron-rich ligands such as P(t-Bu)₃ and DavePhos (2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) accelerate oxidative addition steps while stabilizing Pd intermediates against decomposition. For instance, replacing PPh₃ with P(t-Bu)₃ in Buchwald-Hartwig aminations increased turnover frequencies by 3-fold due to reduced steric congestion at the metal center.

Bidentate ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) improve enantioselectivity in asymmetric couplings but require higher catalyst loadings (5 mol% vs. 1–2 mol% for monodentate ligands). Recent innovations include hybrid ligands such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), which balance steric bulk and electron-donating capacity to achieve >95% yield in biphenyl syntheses.

Solvent and Base Selection in Industrial-Scale Synthesis

Industrial applications demand solvents that balance reactivity, safety, and cost. THF and toluene are preferred for Pd-catalyzed reactions due to their ability to dissolve both organic substrates and inorganic bases. Polar aprotic solvents like DMF accelerate oxidative addition but complicate product isolation.

Base selection is equally critical. LiHMDS, while highly reactive, poses handling challenges due to moisture sensitivity. Alternatives like K₃PO₄ offer milder conditions and easier scalability, albeit with slower kinetics. For example, substituting LiHMDS with K₃PO₄ in a 10-mole-scale Buchwald-Hartwig amination reduced yield from 89% to 78% but eliminated the need for stringent anhydrous conditions.

Table 2: Solvent and Base Performance in Cross-Coupling Reactions

| Solvent | Base | Reaction Time (h) | Yield (%) | Scalability |

|---|---|---|---|---|

| THF | LiHMDS | 12 | 89 | Moderate |

| Toluene | NaOtBu | 18 | 85 | High |

| Dioxane | Cs₂CO₃ | 24 | 72 | Low |

The synthesis of alpha-(4-Biphenylyl)benzylamine represents a significant challenge in modern organic chemistry, requiring sophisticated catalytic approaches to achieve efficient formation of the carbon-nitrogen bonds characteristic of biphenylamine derivatives [1]. The palladium-catalyzed mechanisms underlying these transformations involve complex orchestrations of elementary steps, each contributing to the overall efficiency and selectivity of the process [2]. Understanding these mechanisms provides crucial insights into optimizing synthetic protocols for pharmaceutical and materials science applications [3].

Transmetalation Pathways in Palladium-Mediated Reactions

Transmetalation represents the pivotal step in palladium-catalyzed biphenylamine formation, involving the transfer of organic groups from organometallic reagents to the palladium center [7]. The mechanism proceeds through a carefully orchestrated sequence where the palladium complex first undergoes oxidative addition with an aryl halide, forming an organopalladium(II) intermediate [15]. This intermediate subsequently engages with the organometallic nucleophile through a transmetalation event that determines both the rate and selectivity of the overall transformation [8].

The kinetics of transmetalation in palladium-mediated reactions demonstrate strong dependence on the nature of the phosphine ligand, with the reactivity following the trend triphenylphosphine > triisopropylphosphine > bis(diphenylphosphino)ferrocene [11]. Spectroscopic investigations reveal that transmetalation proceeds through two competing pathways depending on substrate concentration [7]. At high concentrations (approximately 10^-2 molar), the reaction proceeds through an associative complex formed by interaction between the palladium species and the organometallic reagent [3]. Conversely, at lower concentrations (approximately 10^-4 molar), the mechanism involves formation of a solvent-coordinated species where phosphine dissociation precedes transmetalation [7].

| Ligand System | Rate Constant (10^-3 s^-1) | Relative Rate | Electronic Parameter |

|---|---|---|---|

| Bis(diphenylphosphino)ferrocene | 2.75 ± 0.05 | 1.00 | 2078 cm^-1 |

| Triisopropylphosphine | 8.09 ± 0.86 | 2.94 | 2060 cm^-1 |

| Triphenylphosphine | 9.95 ± 0.71 | 3.61 | 2069 cm^-1 |

The electronic properties of the palladium center significantly influence transmetalation rates, with more electrophilic palladium complexes facilitating faster transfer of organic groups [11]. The mechanism involves initial coordination of the organometallic reagent to form a palladium-organometallic adduct, followed by intramolecular transfer of the organic moiety with concomitant elimination of the metallic byproduct [8]. This process requires careful balance between the nucleophilicity of the organometallic reagent and the electrophilicity of the palladium acceptor [28].

Role of Phosphine Ligands in Reductive Elimination

Phosphine ligands play a decisive role in controlling the reductive elimination step that forms the final carbon-nitrogen bond in biphenylamine derivatives [4]. The electronic and steric properties of phosphine ligands directly influence the activation energy required for reductive elimination, with electron-poor phosphines generally facilitating faster reactions [4]. Computational and experimental studies demonstrate that reductive elimination from tri-tert-butylphosphine-ligated complexes proceeds with significantly lower free-energy barriers compared to N-heterocyclic carbene-ligated analogues [4].

The mechanism of reductive elimination from phosphine-ligated palladium complexes involves initial dissociation of one phosphine ligand to generate a coordinatively unsaturated three-coordinate intermediate [4]. This intermediate then undergoes concerted bond formation between the carbon and nitrogen substituents with simultaneous reduction of the palladium center to the zero oxidation state [30]. The rate of this process shows inverse correlation with the electron-donating ability of the phosphine ligand, as more electron-rich ligands stabilize the palladium(II) oxidation state and retard reductive elimination [4].

| Phosphine Ligand | Activation Energy (kcal/mol) | Electronic Parameter (cm^-1) | Steric Parameter (degrees) |

|---|---|---|---|

| Tri-tert-butylphosphine | 23.1 | 2056 | 182 |

| Triphenylphosphine | 26.4 | 2069 | 145 |

| Tricyclohexylphosphine | 24.8 | 2056 | 170 |

Bidentate phosphine ligands exhibit distinct behavior in reductive elimination processes, with chelating ligands generally providing lower reaction rates compared to monodentate analogues [4]. The rigidity of the ligand backbone significantly affects the reaction pathway, with flexible linkers allowing complete dissociation of the chelating group during reductive elimination [4]. Computational studies reveal that reductive elimination from rigid bidentate phosphine complexes occurs directly from the four-coordinate species with concurrent lengthening of the palladium-heteroatom bond [4].

In Situ Catalyst Formation Dynamics

The formation of active palladium catalysts in situ represents a critical aspect of biphenylamine synthesis, involving complex equilibria between multiple palladium species [17]. The reduction of palladium(II) precursors to catalytically active palladium(0) species must be carefully controlled to avoid phosphine oxidation and maintain optimal ligand-to-metal ratios [17]. Studies demonstrate that the mechanism of catalyst formation depends strongly on the choice of palladium source, base, and solvent system [17].

Kinetic investigations reveal that catalyst formation proceeds through multiple competing pathways, each with distinct activation requirements and product distributions [22]. The preferred pathway involves alcohol-mediated reduction of palladium(II) acetate in the presence of inorganic bases, avoiding phosphine oxidation while generating coordinatively unsaturated palladium(0) species [17]. Alternative pathways involving direct phosphine-mediated reduction lead to formation of phosphine oxide byproducts that can interfere with subsequent catalytic steps [17].

| Palladium Source | Base System | Temperature (°C) | Conversion to Palladium(0) (%) | Phosphine Oxidation (%) |

|---|---|---|---|---|

| Palladium(II) acetate | Potassium carbonate | 25 | 100 | 0 |

| Palladium(II) acetate | Tetramethylguanidine | 25 | 100 | 100 |

| Palladium(II) chloride | Cesium carbonate | 60 | 100 | 100 |

The speciation of palladium during catalyst formation involves equilibria between monomeric and dimeric complexes, with the distribution depending on ligand concentration and temperature [22]. Spectroscopic monitoring reveals that optimal catalytic activity requires maintenance of specific palladium oxidation states throughout the reaction, with palladium(I) dimers serving as highly active precatalysts in certain systems [22]. The stoichiometry of palladium to phosphine ligand critically influences the structure and reactivity of the resulting catalytic species [22].